molecular formula C14H21Cl2N2O4P B565707 Carboxyphosphamide Benzyl Ester-d4 CAS No. 1276302-73-8

Carboxyphosphamide Benzyl Ester-d4

Cat. No.: B565707
CAS No.: 1276302-73-8
M. Wt: 387.23
InChI Key: URRQYEVJTAKGKS-OSEHSPPNSA-N
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Description

Carboxyphosphamide Benzyl Ester-d4 (CAS: TRC C181357) is a deuterated analog of Carboxyphosphamide Benzyl Ester (CAS: 37979-67-2), a derivative of cyclophosphamide. The compound features four deuterium atoms (d4) incorporated into its structure, primarily to enhance metabolic stability and prolong its half-life in biological systems . As a deuterated benzyl ester, it serves as a prodrug, improving solubility and bioavailability compared to its non-esterified counterpart, Carboxyphosphamide (CAS: 22788-18-7), which is an inactive metabolite of cyclophosphamide formed via aldehyde dehydrogenase-mediated oxidation .

The benzyl ester group facilitates cellular uptake, while deuterium substitution at key positions reduces enzymatic degradation, making it valuable in pharmacokinetic studies and as an internal standard in mass spectrometry .

Properties

CAS No.

1276302-73-8

Molecular Formula

C14H21Cl2N2O4P

Molecular Weight

387.23

IUPAC Name

benzyl 3-[amino-[bis(2-chloro-2,2-dideuterioethyl)amino]phosphoryl]oxypropanoate

InChI

InChI=1S/C14H21Cl2N2O4P/c15-7-9-18(10-8-16)23(17,20)22-11-6-14(19)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H2,17,20)/i7D2,8D2

InChI Key

URRQYEVJTAKGKS-OSEHSPPNSA-N

SMILES

C1=CC=C(C=C1)COC(=O)CCOP(=O)(N)N(CCCl)CCCl

Synonyms

3-[[Amino[bis(2-chloroethyl)amino]phosphinyl]oxy]propanoic Acid Phenylmethyl Ester-d4; _x000B_3-[[Amino[bis(2-chloroethyl)amino]phosphinyl]oxy]propanoic Acid Benzyl Ester-d4; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carboxyphosphamide Benzyl Ester-d4 involves the incorporation of deuterium atoms into the molecular structure. The general synthetic route includes the reaction of appropriate starting materials under controlled conditions to introduce the deuterium labels. Specific details on the reaction conditions and reagents used are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes multiple steps of purification and quality control to meet the stringent requirements for research-grade compounds .

Chemical Reactions Analysis

Types of Reactions

Carboxyphosphamide Benzyl Ester-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like chloroform or methanol, and specific catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Carboxyphosphamide Benzyl Ester-d4 is widely used in scientific research due to its stable isotope labeling. Applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in environmental studies to detect and quantify pollutants in various matrices.

Mechanism of Action

The mechanism of action of Carboxyphosphamide Benzyl Ester-d4 involves its interaction with specific molecular targets. The deuterium labeling allows researchers to track the compound within biological systems and study its effects on various pathways. The compound’s interactions with enzymes and receptors can provide insights into its pharmacological and toxicological properties .

Comparison with Similar Compounds

Carboxyphosphamide and Its Derivatives

Compound Structural Features Deuterium Content Key Applications Metabolic Stability Price (5mg)
Carboxyphosphamide Benzyl Ester-d4 Phosphoramide core + benzyl ester + d4 4 deuteriums Pharmacokinetic studies, analytical standards High (deuterium-enhanced) 292 €
Carboxyphosphamide Phosphoramide core + carboxylic acid None Metabolite research Low (rapid oxidation) N/A
4-Ketocyclophosphamide Cyclophosphamide derivative + ketone group None Inactive metabolite studies Moderate N/A
  • Key Differences: The benzyl ester in this compound enhances lipophilicity, improving membrane permeability compared to Carboxyphosphamide . Deuterium substitution reduces CYP450-mediated metabolism, unlike non-deuterated metabolites like 4-ketocyclophosphamide, which undergo faster hepatic oxidation .

Other Deuterated Benzyl Esters

Compound Structural Features Deuterium Content Applications Metabolic Stability Price (5mg)
Propylene Glycol Beta-D-Glucopyranosiduronic Acid Benzyl Ester 2,3,4-Triacetate-d6 Glucuronide + triacetate + benzyl ester + d6 6 deuteriums Enzyme substrate studies Very High 364 €
Adipic Acid Bis-2-Ethylhexyl Ester-d4 Adipate ester + branched alkyl chains + d4 4 deuteriums Environmental analysis High N/A
  • Key Differences :
    • The Propylene Glycol derivative’s glucuronide moiety targets hydrolytic enzymes, whereas this compound interacts with oxidative pathways .
    • Higher deuterium content (d6) in the Propylene Glycol compound correlates with increased cost, reflecting synthesis complexity .

Phosphorylated Benzyl Derivatives

Compound Structural Features Key Functional Groups Applications Cytotoxicity
This compound Phosphoramide + benzyl ester Deuterium, ester Research standards Low
Methyl 4-(Dimethoxyphosphorylmethyl)benzoate Phosphoryl methyl + methyl ester Phosphonate, ester Synthetic intermediates Not studied
  • Key Differences :
    • Phosphoramide groups (in Carboxyphosphamide derivatives) are more reactive in alkylation reactions, unlike phosphonates, which are stable but less bioactive .
    • Cytotoxicity data for Carboxyphosphamide metabolites (e.g., 2-Carboxyethyl N,N-bis(2-chloroethyl)phosphorodiamidate) show minimal activity, suggesting the benzyl ester-d4 form is optimized for stability rather than therapeutic effect .

Research Findings and Mechanistic Insights

  • Metabolism: this compound resists hepatic microsomal oxidation due to deuterium’s kinetic isotope effect, contrasting with non-deuterated cyclophosphamide metabolites that require NADPH and CYP450 for activation .
  • Enzyme Interactions : Unlike ethylmorphine, which competes with cyclophosphamide for microsomal metabolism, the deuterated benzyl ester avoids competitive inhibition, enhancing its utility in co-administration studies .
  • Stability: Storage at -20°C ensures long-term stability (≥4 years), similar to non-deuterated Carboxyphosphamide, but with improved resistance to ambient degradation .

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